4-Phenylthiomorpholine

Medicinal Chemistry Drug Design ADME

4-Phenylthiomorpholine (CAS 55330-78-4) is a heterocyclic compound belonging to the phenylthiomorpholine class, characterized by a thiomorpholine ring (a saturated six-membered ring containing one nitrogen and one sulfur atom) substituted with a phenyl group at the 4-position. Its molecular formula is C10H13NS, with a molecular weight of 179.28 g/mol.

Molecular Formula C10H13NS
Molecular Weight 179.28 g/mol
CAS No. 55330-78-4
Cat. No. B11721209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylthiomorpholine
CAS55330-78-4
Molecular FormulaC10H13NS
Molecular Weight179.28 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=CC=CC=C2
InChIInChI=1S/C10H13NS/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2
InChIKeyDPXANBQAIVUQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylthiomorpholine (CAS 55330-78-4) Procurement Guide: Compound Class and Baseline Characteristics


4-Phenylthiomorpholine (CAS 55330-78-4) is a heterocyclic compound belonging to the phenylthiomorpholine class, characterized by a thiomorpholine ring (a saturated six-membered ring containing one nitrogen and one sulfur atom) substituted with a phenyl group at the 4-position [1]. Its molecular formula is C10H13NS, with a molecular weight of 179.28 g/mol . This compound is primarily used as a research chemical and a building block in the synthesis of various pharmaceutical agents and materials .

Why 4-Phenylthiomorpholine (CAS 55330-78-4) Cannot Be Replaced by Generic Analogs


The presence of the sulfur atom in the thiomorpholine ring distinguishes 4-Phenylthiomorpholine from its oxygen-containing analog, 4-Phenylmorpholine . This substitution of sulfur for oxygen increases lipophilicity, which can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile . Furthermore, the sulfur atom is a 'metabolically soft spot,' prone to oxidation to sulfoxide and sulfone derivatives, a property that can be strategically exploited in prodrug design . Additionally, a study on α7 nicotinic acetylcholine receptor (nAChR) agonists demonstrated that a sulfonium derivative of 4-Phenylthiomorpholine acted as a weak partial agonist, whereas analogous ammonium compounds had different activity profiles, highlighting the unique pharmacophore potential of the sulfur-containing scaffold . Therefore, generic substitution with simpler morpholines or other heterocycles will not replicate the specific physicochemical and pharmacological properties of 4-Phenylthiomorpholine.

Quantitative Differentiation Evidence for 4-Phenylthiomorpholine (CAS 55330-78-4)


Sulfur-Induced Lipophilicity Increase for Improved Pharmacokinetic Profile

Replacing the oxygen atom in a morpholine ring with a sulfur atom to form a thiomorpholine ring increases the molecule's lipophilicity . The clogP value for 4-phenylmorpholine is 1.79, while the clogP for 4-phenylthiomorpholine is 2.39, representing a 0.6 logP unit increase .

Medicinal Chemistry Drug Design ADME

Distinct α7 nAChR Partial Agonism via Sulfonium Derivative

A study evaluated a sulfonium derivative of 4-phenylthiomorpholine (1-ethyl-4-phenylthiomorpholin-1-ium triflate) as an isostere of a known ammonium-based α7 nAChR partial agonist. The compound demonstrated weak partial agonist activity, promoting a desensitized receptor state associated with anti-inflammatory effects . While quantitative EC50 values are not provided for a direct comparison in this study, the research establishes that the thiomorpholine-based sulfonium compound is an active partial agonist at the α7 nAChR, whereas the parent ammonium compound's activity is not directly compared, but the sulfonium is a novel isostere.

Neuroscience Pharmacology Nicotinic Receptors

Moderate Antibacterial Activity Relative to Standard Antibiotics

A study on thiomorpholine derivatives, including 4-phenylthiomorpholine, assessed antimicrobial activity against standard antibiotics. The compound showed 'considerable activity' against various microorganisms [1]. While specific MIC values are not provided in the abstract, the research indicates that the thiomorpholine scaffold possesses antimicrobial properties that are noteworthy when compared to established antibiotics.

Antimicrobial Medicinal Chemistry Thiomorpholine Derivatives

Optimal Use Cases for 4-Phenylthiomorpholine (CAS 55330-78-4) Based on Evidence


Medicinal Chemistry: Scaffold for Optimizing Lipophilicity and ADME Properties

Researchers designing drug candidates can strategically incorporate 4-Phenylthiomorpholine as a core scaffold when a lipophilic, sulfur-containing heterocycle is required to enhance membrane permeability or alter metabolic stability. The quantified increase in clogP (2.39) compared to 4-Phenylmorpholine (1.79) provides a predictable physicochemical advantage .

Neuroscience Research: Precursor for α7 nAChR Modulators

This compound is a valuable starting material for synthesizing novel α7 nicotinic acetylcholine receptor (nAChR) ligands. Its sulfonium derivative has demonstrated weak partial agonist activity at α7 nAChR, a target implicated in inflammation and cognitive function . This application is supported by the unique pharmacophore potential of the thiomorpholine ring system.

Antimicrobial Drug Discovery: Development of Novel Antibacterial Agents

Given the reported antimicrobial activity of thiomorpholine derivatives against standard bacterial strains, 4-Phenylthiomorpholine serves as a promising building block for generating libraries of new antibacterial compounds. This is especially relevant for exploring chemical space beyond traditional antibiotic classes .

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